4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate
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Overview
Description
4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H5BrF3NO5S and a molecular weight of 364.09 g/mol This compound is known for its unique structural properties, which include a bromine atom, a methyl group, a nitro group, and a trifluoromethanesulphonate ester group attached to a benzene ring
Preparation Methods
The synthesis of 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-5-methyl-2-nitrophenol.
Triflation Reaction: The phenol group is converted to a trifluoromethanesulphonate ester using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent side reactions and to ensure high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Coupling Reactions: The bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Scientific Research Applications
4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s functional groups make it a valuable building block for designing drugs with specific biological activities.
Material Science: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate depends on the specific application and the target molecule
Trifluoromethanesulphonate Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.
Nitro Group: Can be reduced to an amino group, which can then participate in further chemical reactions.
Bromine Atom: Enables cross-coupling reactions to form carbon-carbon bonds.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate include:
4-Bromo-5-methyl-2-nitrophenol: Lacks the trifluoromethanesulphonate group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2-nitrophenyl trifluoromethanesulphonate: Similar structure but with different substitution patterns on the benzene ring, affecting its reactivity and applications.
5-Bromo-4-fluoro-2-methylaniline: Contains a fluorine atom instead of a nitro group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C8H5BrF3NO5S |
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Molecular Weight |
364.10 g/mol |
IUPAC Name |
(4-bromo-5-methyl-2-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5BrF3NO5S/c1-4-2-7(6(13(14)15)3-5(4)9)18-19(16,17)8(10,11)12/h2-3H,1H3 |
InChI Key |
XPJQJLUTEJWGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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